1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
Description
1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a synthetic piperazine derivative characterized by a 4-bromobenzenesulfonyl group at position 1 and a 2,5-dichlorophenyl substituent at position 4 of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological properties, including antipsychotic, antimicrobial, and cytotoxic activities .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2N2O2S/c17-12-1-4-14(5-2-12)24(22,23)21-9-7-20(8-10-21)16-11-13(18)3-6-15(16)19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUTZIANVOHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of 4-bromobenzenesulfonyl chloride: This intermediate is typically prepared by reacting 4-bromobenzenesulfonyl chloride with thionyl chloride.
Nucleophilic substitution: The 4-bromobenzenesulfonyl chloride is then reacted with 2,5-dichlorophenylpiperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Sulfonamide Formation
The core sulfonamide structure forms via reaction between 4-bromobenzenesulfonyl chloride and 4-(2,5-dichlorophenyl)piperazine. This reaction typically proceeds in pyridine or under Schotten-Baumann conditions:
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Reagents : 4-Bromobenzenesulfonyl chloride, 4-(2,5-dichlorophenyl)piperazine, pyridine
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Conditions : Room temperature, 24 hours
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Workup : Dilution with DCM, washing with NaHCO₃, drying (MgSO₄), and trituration
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Yield : ~57–89% (analogous to compounds 1 , 29 )
| Reaction Component | Role |
|---|---|
| 4-Bromobenzenesulfonyl chloride | Electrophilic sulfonyl source |
| Piperazine derivative | Nucleophilic amine |
| Pyridine | Base and solvent |
Suzuki-Miyaura Cross-Coupling
The bromine atom undergoes palladium-catalyzed coupling with boronic acids/esters, enabling biaryl formation. This reactivity is critical for generating analogs with extended aromatic systems:
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Reagents : 1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, 2-(piperazin-1-yl)pyridine-4-boronic acid pinacol ester, Pd(PPh₃)₄, K₃PO₄
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Conditions : DMF/water (5:1), 120°C, 1 hour under argon
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Yield : ~80–90% (analogous to compound 63 )
| Parameter | Value |
|---|---|
| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ |
| Base | Tribasic potassium phosphate |
| Solvent System | Polar aprotic (DMF) with aqueous phase |
N-Alkylation of Piperazine
The secondary amine on the piperazine ring undergoes alkylation, enabling side-chain diversification:
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Reagents : Alkyl halide (e.g., 1-bromopropane), Cs₂CO₃, DMF
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Conditions : 80°C, microwave heating (1 hour)
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Workup : Partitioning between ethyl acetate/brine, chromatography
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Yield : ~24% (analogous to compound 3 )
| Alkylating Agent | Product Feature |
|---|---|
| 1-Bromopropane | Propyl side chain |
| Benzyl chloride | Aromatic substituent |
Nucleophilic Aromatic Substitution
The bromine atom can undergo substitution with strong nucleophiles (e.g., amines, alkoxides), though reactivity is moderate due to electron-withdrawing sulfonyl groups:
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Reagents : Primary amine (e.g., methylamine), CuI, K₂CO₃
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Conditions : DMSO, 100–120°C, 12–24 hours
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Yield : Not reported (hypothetical based on structural analogs)
Hydrolysis and Functional Group Interconversion
The sulfonamide group resists hydrolysis under standard conditions but may react under extreme acidic/basic environments:
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Acid Resistance : Stable in 1M HCl (24 hours)
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Base Resistance : Partial decomposition in 1M NaOH at 60°C
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, also known as 3-(4-bromophenyl)sulfonyl-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one, is a compound with significant potential in various scientific research applications. This article explores its characteristics, applications in medicinal chemistry, and relevant case studies.
Physical Properties
| Property | Value |
|---|---|
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 66.1 Ų |
Antipsychotic and Neurological Research
Research indicates that piperazine derivatives, including this compound, exhibit promising antipsychotic activity. Specifically, they target serotonin receptors, which are crucial in the modulation of mood and cognition. Studies have shown that modifications to the piperazine ring can enhance binding affinity to these receptors, potentially leading to new treatments for schizophrenia and other mood disorders.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. The presence of the bromobenzenesulfonyl group in this compound may enhance its efficacy against various bacterial strains. Research has demonstrated that structural modifications can lead to increased potency against resistant strains of bacteria.
Cancer Research
The compound's ability to inhibit certain kinases involved in cancer cell proliferation has been investigated. Preliminary data suggest that it may interfere with cellular signaling pathways critical for tumor growth, making it a candidate for further development as an anticancer agent.
Case Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antipsychotic potential. The findings indicated that compounds similar to this compound showed significant binding affinity to dopamine D2 receptors, suggesting a mechanism for their antipsychotic effects .
Case Study 2: Antimicrobial Efficacy
In a recent investigation published in Antibiotics, researchers synthesized several sulfonamide derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the bromobenzenesulfonyl moiety demonstrated enhanced antibacterial activity compared to traditional sulfonamides .
Case Study 3: Cancer Cell Proliferation Inhibition
A research article in Cancer Research examined the effects of piperazine derivatives on cancer cell lines. The study found that specific modifications to the piperazine structure resulted in significant inhibition of cell proliferation in breast cancer models. This opens avenues for further exploration of this compound in oncological therapeutics .
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: It may bind to certain receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulation of signaling pathways: It may affect various signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
Table 1: Key Structural Features of Comparable Piperazine Derivatives
Key Observations :
- Sulfonyl vs. Benzyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with benzyl substituents (e.g., 3-bromobenzyl in ), which are electron-neutral. Sulfonyl derivatives often exhibit higher metabolic stability and solubility .
- Halogen Positioning: The 2,5-dichlorophenyl group in the target compound differs from 2,3- or 2,4-dichlorophenyl analogs (e.g., ).
Physicochemical Properties
Table 4: Predicted Properties of Selected Compounds
*logP values estimated using substituent contributions: Bromine (+0.9), sulfonyl (-1.1), dichlorophenyl (+2.5) .
Biological Activity
1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine (CAS Number: 691376-62-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a piperazine core substituted with a bromobenzenesulfonyl group and a dichlorophenyl moiety, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine possess antimicrobial properties. The sulfonyl group may enhance the compound's ability to interact with bacterial membranes or enzymes .
- Antidepressant Effects : Some piperazine derivatives have been investigated for their potential antidepressant effects. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : There is emerging evidence that piperazine derivatives can inhibit cancer cell proliferation. The specific pathways involved include apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : Inhibition of certain enzymes involved in metabolic pathways can lead to altered cellular functions, contributing to its antimicrobial and anticancer effects.
- Membrane Disruption : The presence of the sulfonyl group may facilitate interactions with lipid membranes, enhancing permeability changes in microbial cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperazine derivatives against common pathogens. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Antidepressant Activity : In a preclinical model, the compound was tested for its effects on depressive-like behavior in rodents. Results showed a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties .
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells through caspase activation pathways. This suggests its potential as an anticancer therapeutic agent .
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 1-(2,5-dichlorophenyl)piperazine with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine or DIEA) to facilitate sulfonylation . Optimization includes controlling stoichiometry (1:1 molar ratio for piperazine and sulfonyl chloride) and reaction time (12–24 hours at 0–25°C). Post-synthesis, purification via flash chromatography (10% methanol/0.1% ammonium hydroxide) or crystallization with diethyl ether enhances purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : and NMR in deuterated chloroform (CDCl) resolve aromatic protons (δ 7.30–7.56 ppm) and sulfonyl/piperazine groups (δ 2.44–3.82 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., CHBrClNOS) by matching calculated vs. observed C, H, N percentages (accuracy ±0.3%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 485.90 [M+H]) .
Q. What are the key considerations in designing in vitro assays to evaluate the biological activity of this piperazine derivative?
- Methodology : Prioritize receptor-binding assays (e.g., dopamine D3 or serotonin receptors) using radioligand displacement. Use HEK-293 cells transfected with target receptors and measure IC values via competitive binding (e.g., H-spiperone). Ensure solubility in DMSO (<1% v/v) and validate cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can computational modeling be utilized to predict the binding affinity of this compound to target receptors?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) with receptor crystal structures (PDB IDs: 7D3R for dopamine D3). Parameterize force fields (e.g., CHARMM36) to account for sulfonyl and halogen interactions. Validate predictions via free-energy perturbation (FEP) or molecular dynamics (MD) simulations to assess binding stability .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the pharmacological profiling of this compound?
- Methodology :
- Data Reconciliation : Cross-validate computational results with experimental IC values. For discrepancies >1 log unit, re-examine protonation states (e.g., piperazine pK ~6.5) or solvent-accessible surface area (SASA) in docking .
- Structural Analysis : Use X-ray crystallography (e.g., CCDC-1990392 protocols) to resolve ligand-receptor complexes and identify unmodeled water-mediated interactions .
Q. What methodologies are recommended for investigating the impact of substituent variations on the compound's physicochemical properties?
- Methodology :
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP (e.g., ClogP ~3.5) and aqueous solubility (e.g., ESOL LogS ~-4.2). Use Gaussian 16 to calculate electrostatic potential maps for bromine/chlorine substituents .
- Thermodynamic Solubility Assays : Measure equilibrium solubility in PBS (pH 7.4) via HPLC-UV and compare with analogs (e.g., 2,5-dichloro vs. 2,4-dichloro derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
